molecular formula CH5N3O B1202644 N-Hydroxyguanidine CAS No. 13115-21-4

N-Hydroxyguanidine

Cat. No.: B1202644
CAS No.: 13115-21-4
M. Wt: 75.07 g/mol
InChI Key: WFBHRSAKANVBKH-UHFFFAOYSA-N
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Description

N-Hydroxyguanidine (CAS 13115-21-4) is an organic compound with the molecular formula CH5N3O, classified under the N-hydroxyguanidines family of guanidine derivatives . This compound is of significant interest in medicinal chemistry and biochemical research due to its structural features, which incorporate elements of both guanidine and hydroxyurea . Its research applications are primarily focused on investigating anticancer and antiviral agents. Studies have shown that this compound itself possesses anticancer and antiviral activities both in vitro and in vivo. To enhance its potency, a series of derivatives have been synthesized by altering the lipophilic/hydrophilic balance, as well as the electronic and steric properties of the parent molecule . These derivatives have demonstrated markedly enhanced activity; when tested against cultured L1210 leukemia cells, the most active compounds exhibited ID50 values in the range of 7.80-126 µM, making them approximately 10-fold more active than both hydroxyurea and the parent this compound . In antiviral assays measuring the inhibition of transformation of chicken embryo fibroblasts infected with Rous sarcoma virus, the most effective derivatives were about 100-fold more active than this compound, with ID50 values ranging from 2.76-195.2 µM, and showed no apparent toxicity to the cells at their effective doses . Further research has explored other specialized derivatives, such as hydrazones of N-amino-N'-hydroxyguanidine, for their role as electron acceptors for the enzyme xanthine oxidase, providing insights into quantitative structure-activity relationships (QSAR) that guide the development of more effective compounds . This compound serves as a valuable precursor and core structural motif for synthesizing novel bioactive molecules, offering researchers a versatile scaffold for drug discovery and biochemical probing. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-hydroxyguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBHRSAKANVBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6345-29-5 (sulfate[2:1])
Record name Hydroxyguanidine
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DSSTOX Substance ID

DTXSID00156915
Record name Hydroxyguanidine
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Molecular Weight

75.07 g/mol
Source PubChem
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CAS No.

13115-21-4
Record name Hydroxyguanidine
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Record name Hydroxyguanidine
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Record name N-hydroxyguanidine
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Record name Guanidine, hydroxy-
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Record name Hydroxyguanidine
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Record name HYDROXYGUANIDINE
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Preparation Methods

Guanidinylation of N-Arylhydroxylamines

Early synthetic routes to NHG derivatives involved the guanidinylation of N-arylhydroxylamines using reagents such as 3,5-dimethylpyrazole-1-carboximidamide. This method, initially developed for muraymycin antibiotic synthesis, directly functionalizes hydroxylamine derivatives without requiring protective groups. For example, the reaction of N-arylhydroxylamines with 3,5-dimethylpyrazole-1-carboximidamide in anhydrous dichloromethane at 0°C yields N-alkyl-N-hydroxyguanidines in moderate to high yields (45–78%). However, the instability of fully protected intermediates under basic conditions limited the scalability of this approach.

One-Pot Conversion of Primary Amines

A breakthrough in NHG synthesis emerged with the development of a one-pot procedure for converting primary amines to protected N(G)-hydroxyguanidines. This method employs cyanamide derivatives and hydroxylamine analogs under mild conditions. For instance, treating L-arginine with bis-Boc-protected cyanamide in tetrahydrofuran (THF) at room temperature produces N(G)-hydroxy-L-arginine in 92% yield after deprotection. The reaction’s efficiency stems from its compatibility with diverse amine substrates, including aliphatic and aromatic derivatives.

Protecting Group Strategies

Urethane-Protected Guanidinylation Reagents

Urethane-protected reagents, such as 1H-pyrazole-1-carboximidamides, were initially explored to enhance reaction control. These reagents facilitate guanidinylation at room temperature but suffer from poor stability in protic solvents. For example, attempts to synthesize N-Boc-protected NHG derivatives resulted in rapid decomposition upon exposure to moisture, yielding <20% of the desired product. This instability necessitated stringent anhydrous conditions, complicating large-scale applications.

Protecting-Group-Free Synthesis

The protecting-group-free approach has become the gold standard for NHG synthesis due to its operational simplicity and higher yields. By eliminating protective steps, this method reduces side reactions and purification challenges. A notable application is the synthesis of N5-hydroxy-L-arginine, where direct guanidinylation of hydroxylamine intermediates achieved 85% yield without intermediate isolation. Comparative studies demonstrate that this method outperforms protected strategies in both efficiency (yields ↑15–30%) and reaction time (↓50%).

Industrial-Scale Production Techniques

Industrial synthesis of NHG prioritizes cost-effectiveness and scalability. Solid-supported reagents, such as polymer-bound carbodiimides, enable continuous-flow production with minimal waste. For example, coupling primary amines with immobilized cyanamide derivatives in a packed-bed reactor achieves 90% conversion efficiency at 50°C. This method’s scalability is evidenced by its adoption in pharmaceutical manufacturing for nitric oxide synthase inhibitors.

Case Studies and Research Findings

Synthesis of N5-Hydroxy-L-Arginine

The enzymatic precursor to nitric oxide, N5-hydroxy-L-arginine, is synthesized via a one-pot method using L-arginine and hydroxylamine-O-sulfonic acid. Optimized conditions (pH 9.5, 25°C) yield 94% product, with purification via ion-exchange chromatography. This method’s success underscores the importance of pH control in minimizing byproducts like L-citrulline.

Muraymycin Antibiotic Derivatives

NHG-containing muraymycins, potent antibacterial agents, are synthesized using protecting-group-free guanidinylation. Reaction of lipid-linked hydroxylamines with 3,5-dimethylpyrazole-1-carboximidamide in dichloromethane yields 78% of the target NHG derivative, which is critical for the antibiotic’s bioactivity.

Comparative Analysis of Methodologies

Table 1: Key NHG Synthesis Methods and Performance Metrics

MethodSubstrateConditionsYield (%)AdvantagesLimitations
GuanidinylationN-ArylhydroxylaminesAnhydrous CH2Cl2, 0°C45–78No protecting groups neededIntermediate instability
One-Pot Amine ConversionPrimary aminesTHF, rt, 24h85–92Broad substrate scopeRequires deprotection step
Urethane-ProtectedHydroxylaminesDMF, rt, 12h<20Controlled reactivityMoisture sensitivity
Solid-SupportedAliphatic aminesFlow reactor, 50°C90Scalable, low wasteHigh initial equipment cost

Chemical Reactions Analysis

Types of Reactions: N-Hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitric oxide, cyanamides, and various substituted guanidines .

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

N-Hydroxyguanidine acts primarily as a substrate and inhibitor for nitric oxide synthase (NOS), an enzyme critical for the production of nitric oxide (NO) from L-arginine. The compound's structure allows it to interact with the active site of NOS, influencing the enzyme's activity and the subsequent generation of NO. This interaction is crucial for various physiological processes, including vasodilation and neurotransmission.

Cardiovascular Health

This compound derivatives have been studied for their cardioprotective properties. For instance, the compound PR5 has demonstrated significant protection against ischemia-reperfusion injury in myocardial tissues, suggesting potential therapeutic benefits for heart diseases .

Study Findings
Dambrova et al. (1999)PR5 reduced myocardial necrosis and arrhythmias during ischemia and reperfusion in rat models.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit antimicrobial properties against various bacterial strains, including resistant ones such as Staphylococcus aureus and Escherichia coli .

Activity Type Target IC50 (μM) Reference
AntimicrobialBacterial strains5-20

Antitumor Activity

Studies have shown that N-hydroxyguanidines can inhibit tumor growth by inducing apoptosis in cancer cells through caspase pathway activation. This dual role as both an enzyme inhibitor and apoptosis inducer positions these compounds as candidates for cancer therapy.

Study Findings
Significant cytotoxicity against various cancer cell lines with IC50 values ranging from 20 to 100 μM.

Mechanistic Insights

The interaction of N-hydroxyguanidines with NOS has been characterized using various spectroscopy techniques, revealing two binding modes that influence their efficacy as NO donors . These insights are crucial for designing more effective guanidine-based therapeutics.

Summary of Findings

This compound demonstrates a broad range of applications across multiple scientific domains:

  • Biochemical Role : Acts as a substrate for nitric oxide synthesis.
  • Cardiovascular Applications : Provides protective effects against ischemic injuries.
  • Antimicrobial Properties : Effective against resistant bacterial strains.
  • Antitumor Potential : Induces apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares NHG with structurally or functionally related compounds, emphasizing their biological activities, mechanisms, and key research findings.

Compound Structure Biological Activity Mechanism Key Findings
N-Hydroxyguanidine (NHG) HN-C(=NH)-NH-OH Model for NOS reactions; redox studies Oxidized by heme enzymes (e.g., CcP mutants) via Fe⁴⁺=O intermediates - Generates N-nitrosoguanidine in H₂O₂-dependent reactions .
- Produces urea and HNO (no NO) in Fe²⁺O₂ systems .
- Accelerates Fe²⁺O₂ decay (k = 1.7 × 10⁵ M⁻¹ sec⁻¹) .
N-Hydroxyarginine (NHA) L-Arg with Nω-OH group Natural NOS substrate; NO production Catalyzed by NOS via two-step oxidation (Fe⁴⁺=O intermediates) - Converted to NO and citrulline in NOS .
- Requires tetrahydrobiopterin (BH₄) cofactor .
- pKa of N-hydroxyguanidinium: ~8.1 .
Hydroxyurea NH₂-C(=O)-NH-OH Anticancer (DNA synthesis inhibition) Inhibits ribonucleotide reductase by quenching tyrosyl radicals - Blocks DNA synthesis (ID₅₀: ~100 μM in HeLa cells) without affecting RNA/protein synthesis .
- Derivatives (e.g., dihydroxyurea) exhibit 10x higher potency .
N-Aryl N'-Hydroxyguanidines Ar-NH-C(=NH)-NH-OH NO donors via NOS oxidation Oxidized by NOS II to release NO and urea - N-(4-Chlorophenyl) derivative: Km = 500 μM (vs. 15 μM for NHA) .
- Forms NO and urea in 1:1 ratio; BH₄-dependent .
N-Hydroxydebrisoquine Debrisoquine with N-OH group Prodrug metabolism Reduced to debrisoquine in hepatocytes; forms O-glucuronides - Phase 2 metabolism involves UDP-glucuronosyltransferases (UGTs) .
- Microsomal reduction competes with glucuronidation .
Amidoxime Prodrugs R-C(=N-OH)-NH₂ Antiparasitic/antiviral agents Reduced to amidines by mARC-2 and cytochrome b₅ - Enhanced bioavailability compared to parent amidines .
- Recombinant enzymes predict in vivo reduction efficiency .

Mechanistic Insights

  • NHG vs. NHA: While both undergo heme-mediated oxidation, NHG lacks the amino acid backbone of NHA, leading to divergent reactivity. In CcP mutants, NHG produces urea and HNO instead of NO, likely due to altered substrate positioning and absence of NOS-specific cofactors (e.g., BH₄) . In contrast, NHA’s oxidation in NOS is tightly coupled to NO release .
  • NHG Derivatives : Modifying NHG’s lipophilicity (e.g., aromatic substituents) enhances anticancer/antiviral activity. Derivatives exhibit ID₅₀ values 10–100x lower than hydroxyurea .
  • Enzymatic Specificity: N-Aryl N'-hydroxyguanidines are oxidized by NOS II but with lower efficiency than NHA, highlighting the importance of substrate-enzyme interactions .

Key Research Findings

  • NHG in Heme Models: In R48A/W191F CcP, NHG reacts with Fe²⁺O₂ to yield Griess-positive products (nitrate/nitrite) and urea (7.8 μM), mimicking NOS’s pterin-free state . No NO is detected in these systems, contrasting with NHA’s role in NOS .
  • Chemical Oxidation: NHG oxidation by Pb(OAc)₄ or K₃Fe(CN)₆/H₂O₂ releases NO or HNO, respectively, suggesting pH-dependent pathways .
  • Therapeutic Potential: NHG derivatives (e.g., N-hydroxydebrisoquine) demonstrate prodrug utility, with hepatic reduction and glucuronidation balancing bioavailability and toxicity .

Biological Activity

N-Hydroxyguanidine (NHG) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities, particularly in relation to nitric oxide (NO) synthesis and potential therapeutic applications. This article explores the biological activity of NHG, supported by case studies, research findings, and data tables.

This compound is characterized by its ability to act as a nitric oxide donor. It can participate in redox reactions, leading to the formation of various reactive nitrogen species. The primary mechanisms of action include:

  • Reduction of Nitric Oxide : NHG can reduce NO to yield nitrous oxide (N2O) and potentially other nitroso species. This reaction may involve the generation of nitroxyl (HNO), which is known for its vasorelaxant properties .
  • Interaction with Enzymes : NHG has been shown to interact with heme-containing enzymes, such as nitric oxide synthase (NOS). Studies indicate that NHG can bind to NOS, forming iron-N-hydroxyguanidine complexes, which may influence the enzyme's activity and the production of NO .

Anticancer and Antiviral Effects

Recent studies have highlighted the potential of NHG derivatives as anticancer and antiviral agents. For instance:

  • Anticancer Activity : A series of N-hydroxy-N'-aminoguanidine derivatives were synthesized and tested against various cancer cell lines. Some derivatives exhibited up to seven times higher activity than hydroxyguanidine against L1210 leukemia cells in vitro .
  • Antiviral Activity : Compounds derived from NHG showed significant inhibition of viral replication, particularly against Rous sarcoma virus, indicating potential for therapeutic use in viral infections .

Vasodilatory Effects

Research has demonstrated that certain NHG derivatives function as vasodilators. For example, 1-benzyl-1-methyl-2-hydroxyguanidine was identified as a potent vasodilator, suggesting that NHG could be utilized in treating cardiovascular conditions .

Case Study 1: Interaction with NOS

A study involving the R48A/W191F mutant of cytochrome P450 demonstrated that NHG could facilitate the formation of N-nitrosoguanidine through its interaction with hydrogen peroxide (H2O2). This reaction was specific to NHG and did not occur with guanidine, highlighting the unique reactivity of NHG derivatives .

Case Study 2: Xanthine Oxidase Activity

Research identified xanthine oxidase as a key enzyme responsible for the reducing activity of guanoxabenz (an this compound derivative). The study revealed that under anaerobic conditions, guanoxabenz was effectively converted to guanabenz, showcasing the enzymatic potential of NHG derivatives in biochemical pathways .

Data Tables

Property This compound 1-benzyl-1-methyl-2-hydroxyguanidine N-nitrosoguanidine
Molecular Weight (g/mol) 116.12179.23132.12
Vasodilatory Activity ModerateHighLow
Anticancer Activity (IC50) -0.5 µM (L1210 cells)-
Antiviral Activity -YesYes

Q & A

Q. What are the primary reaction products of NHG oxidation in engineered NOS variants, and what methods are used to detect them?

NHG reacts with Fe+2O2 complexes in R48A/W191F mutants of cytochrome c peroxidase (CcP), yielding HNO and urea as products. These are detected via:

  • Griess Reaction : Measures nitrate/nitrite (indirect HNO detection) .
  • Berthelot Reaction : Quantifies urea (e.g., 7.8 µM urea formed in R48A/W191F reactions) .
  • UV-Vis Spectroscopy : Tracks Fe+2O2 decay and enzyme state transitions (e.g., Soret band shifts at 412 nm) . Notably, N-nitrosoguanidine is absent in Fe+2O2-mediated reactions but forms in H2O2-dependent pathways .

Q. How do engineered enzyme variants (e.g., R48A/W191F) enable mechanistic studies of NHG oxidation?

The R48A mutation creates a binding cavity for NHG near the heme, while W191F removes competing radical pathways. This allows:

  • Isolation of Fe+2O2 intermediates, mimicking NOS catalytic states .
  • Controlled study of NHG interactions via site-directed mutagenesis and CO/O2 exchange protocols .
  • Differentiation between one-electron (e.g., radical-mediated) and two-electron oxidation pathways .

Q. What spectroscopic techniques are critical for monitoring NHG-enzyme interactions?

  • UV-Vis Absorption : Tracks heme state transitions (e.g., Fe+4=O at 408 nm for Compound I) .
  • EPR Spectroscopy : Detects radical intermediates (e.g., failed NO detection using carboxy-PTIO) .
  • Resonance Raman (RR) : Identifies Fe-ligand bonding modes (e.g., low-spin hexacoordinated Fe(III) in BH4-free NOS) .

Advanced Research Questions

Q. How do contradictions in NO detection during NHG oxidation challenge mechanistic models?

Despite Griess-positive results, direct NO• detection via EPR or NO electrodes fails in R48A/W191F systems. This suggests:

  • HNO (nitroxyl) as the primary reactive species, which decomposes to nitrate/nitrite .
  • Alternative pathways where Fe+2O2 reacts with NHG to form urea without NO• intermediacy . Resolution requires time-resolved spectroscopy and isotopic labeling to trace nitrogen fate .

Q. What experimental designs address the instability of intermediates in NHG reactions?

  • Rapid-Freeze Quench EPR : Captures transient radicals (e.g., NHG-derived species).
  • Stopped-Flow Kinetics : Measures fast decay of Fe+2O2 (k = 1.7 × 10⁵ M⁻¹ s⁻¹ with NHG) .
  • Cryogenic Trapping : Stabilizes Fe+2O2 complexes for structural analysis (e.g., XAS/XRD) .

Q. How does tetrahydrobiopterin (BH4) modulate NHG binding and reactivity in NOS?

  • In BH4-free NOS , NHG binds Fe(III) via deprotonated oxygen, forming low-spin complexes (Soret peak at 430 nm) .
  • In BH4-bound NOS , steric and electronic effects prevent Fe-NHG coordination, favoring substrate oxidation over binding . Comparative studies using BH4-depleted mutants and RR spectroscopy reveal these mechanistic divergences .

Methodological Considerations

  • Kinetic Analysis : Use global fitting of multi-wavelength UV-Vis data to resolve overlapping intermediates (e.g., Compound I/II transitions) .
  • Mutant Validation : Confirm binding cavity integrity via NHG titration (e.g., Soret shifts in R48A/W191F) .
  • Product Quantification : Pair Griess/Berthelot assays with LC-MS to validate specificity (e.g., distinguish urea from cyanate) .

Key Data from Evidence

ParameterValueReference
Urea yield (R48A/W191F)7.8 µM
Compound I formation rate (k₁)3.0 × 10⁶ M⁻¹ s⁻¹
Fe+2O2 decay rate (with NHG)1.7 × 10⁵ M⁻¹ s⁻¹
Kₛ (BH4-free NOS-NHG binding)140–420 µM (aryl-substituted)

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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